9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Overview
Description
9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that includes a bromophenyl group, multiple methyl groups, and a thioxo group
Preparation Methods
The synthesis of 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other similar compounds, 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazoline derivatives: Known for their biological activities.
Quinoline derivatives: Widely studied for their medicinal properties.
Thioxo compounds: Investigated for their electronic and optical properties
This compound’s uniqueness lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17BrN2O2S2 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-7,7,12,13-tetramethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C22H17BrN2O2S2/c1-10-9-14-16-19(29-25(21(16)28)13-7-5-12(23)6-8-13)22(3,4)24-17(14)15(11(10)2)18(26)20(24)27/h5-9H,1-4H3 |
InChI Key |
FMJYADFYJMQPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Br)(C)C |
Origin of Product |
United States |
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